2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
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Overview
Description
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of dimethoxyphenethyl and trifluoromethylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine and 3-(trifluoromethyl)aniline. These intermediates are then subjected to a series of reactions, including amide bond formation and subsequent functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-N’-[3-(trifluoromethyl)phenyl]thiourea: Shares similar structural features but differs in its functional groups.
N1-(3,4-Dimethoxyphenethyl)-2-nitro-4-(trifluoromethyl)aniline: Another structurally related compound with distinct chemical properties.
Uniqueness
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5/c1-30-17-7-6-13(10-18(17)31-2)8-9-25-16(20(28)29)12-19(27)26-15-5-3-4-14(11-15)21(22,23)24/h3-7,10-11,16,25H,8-9,12H2,1-2H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSZVOCQHRGPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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